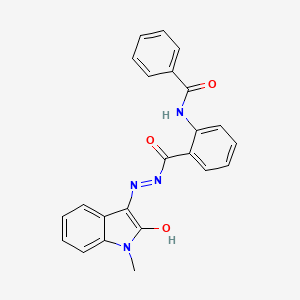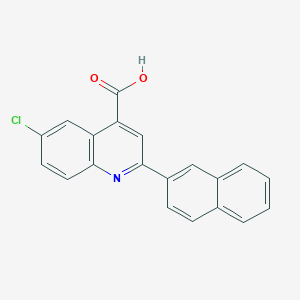![molecular formula C16H12Cl2N4O2S B6093370 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B6093370.png)
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological and pharmacological activities.
未来方向
作用机制
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiadiazole ring, a key component of this compound, is known to interact with various biological targets due to its planar structure and aromaticity . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s density is predicted to be 1458±006 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities .
Action Environment
The compound’s pka is predicted to be 117±010 , which may influence its stability and efficacy in different pH environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The starting material, 2,4-dichlorobenzoic acid, undergoes cyclization with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Substitution Reaction: The thiadiazole intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as corrosion resistance.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole
Uniqueness
1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
属性
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-11-4-2-3-10(8-11)19-15(23)20-16-22-21-14(25-16)12-6-5-9(17)7-13(12)18/h2-8H,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXLJGMXJDVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxybenzyl)-3-[1-(3-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6093289.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B6093292.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)

![1-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B6093314.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6093320.png)
![(2Z)-2-(1-hydroxybutylidene)-3-[2-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]imino-5,5-dimethylcyclohexan-1-one](/img/structure/B6093329.png)

![methyl 1-{2-hydroxy-3-[4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6093344.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B6093345.png)
![[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER](/img/structure/B6093352.png)

![Ethyl 4-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B6093378.png)
![(1S,9R)-11-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6093381.png)
